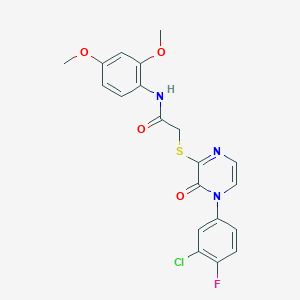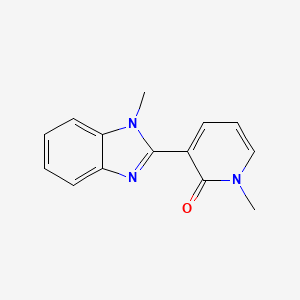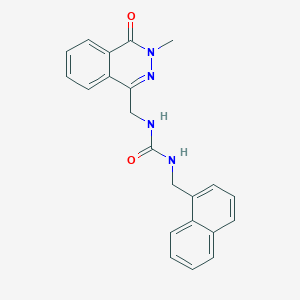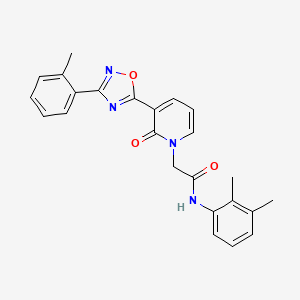![molecular formula C23H25N3O B2392902 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone CAS No. 1202979-29-0](/img/structure/B2392902.png)
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic molecule that exhibits a diverse range of chemical behaviors. It is of great interest due to its structural novelty and potential applications in various scientific fields. This compound consists of an indole moiety fused with a cyclopentane ring and a piperidine ring substituted with a pyridine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone can be carried out through a multi-step synthetic pathway. The process involves the following key steps:
Synthesis of 2,3-dihydrocyclopenta[b]indole: This is often achieved through a Pictet-Spengler cyclization reaction, where an arylamine and an aldehyde or ketone react under acidic conditions to form the cyclized indole derivative.
Coupling with 2-(pyridin-3-yl)piperidine: This can be performed via a nucleophilic substitution reaction, using a suitable leaving group and a base to facilitate the substitution.
Final coupling: This step involves attaching the ethanone moiety to the already synthesized intermediate, often via a condensation reaction involving the use of reagents such as acetic anhydride or similar.
Industrial Production Methods: In an industrial setting, the production of this compound might involve optimization of the above synthetic steps to ensure high yields and purity. This could include using catalysts to enhance reaction rates, employing continuous flow reactors for better control over reaction conditions, and scaling up the reaction volumes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially affecting the indole or piperidine moieties.
Reduction: Reduction reactions could alter the carbonyl group or any double bonds within the structure.
Substitution: Various substitution reactions could be performed, especially on the pyridine ring or the indole core, where electrophilic or nucleophilic reagents could introduce new functional groups.
Oxidation: Common reagents include potassium permanganate, chromium trioxide, or peroxy acids.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Halogenation reagents like N-bromosuccinimide or electrophilic aromatic substitution conditions.
Major Products Formed: The major products of these reactions typically involve the introduction or modification of functional groups on the indole and pyridine rings, leading to derivatives with varied properties and potential new applications.
Aplicaciones Científicas De Investigación
This compound holds significant potential in various fields due to its versatile structure:
Chemistry:Catalysis: It may be used as a ligand in catalytic cycles, particularly in transition metal catalysis.
Material Science: Potential application in the synthesis of new materials with specific electronic or photonic properties.
Pharmacology: Potential use as a scaffold for drug development, particularly targeting neurological or oncological pathways.
Biochemical Probes: It could serve as a probe for investigating biological processes involving indole or pyridine derivatives.
Therapeutics: Its unique structure could be leveraged in developing novel therapeutics for conditions such as cancer or neurological disorders.
Chemical Industry: Could be utilized in the synthesis of high-value chemicals or intermediates for other complex molecules.
Mecanismo De Acción
The mechanism by which 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone exerts its effects typically involves binding to specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity and leading to downstream effects.
Pathways Involved: The pathways could include signal transduction pathways, metabolic pathways, or regulatory networks within cells.
Comparación Con Compuestos Similares
Similar Compounds:
1-(2-(Pyridin-3-yl)piperidin-1-yl)ethanone: A simpler analogue lacking the indole moiety.
2-(2,3-Dihydroindol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone: Similar structure but without the cyclopentane ring.
2-(2,3-Dihydrocyclopenta[b]indol-4(1H)-yl)-1-(pyridin-3-yl)ethanone: Lacks the piperidine ring.
Uniqueness: This compound is unique due to the combination of the indole, cyclopentane, and piperidine moieties, which provide a rich platform for chemical modifications and potential interactions with a wide range of biological targets.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-1-(2-pyridin-3-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c27-23(25-14-4-3-10-20(25)17-7-6-13-24-15-17)16-26-21-11-2-1-8-18(21)19-9-5-12-22(19)26/h1-2,6-8,11,13,15,20H,3-5,9-10,12,14,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLNILWYVUKLLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)CN3C4=C(CCC4)C5=CC=CC=C53 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2392822.png)
![7-methyl-N-(3-(methylsulfonamido)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2392824.png)
![Methyl (E)-4-[(2-cyclopropyl-1-methylbenzimidazol-5-yl)methylamino]-4-oxobut-2-enoate](/img/structure/B2392825.png)
![N-cyclopentyl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2392827.png)
![8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2392830.png)


![2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2392834.png)
![N-(3,4-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2392835.png)
![5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2392838.png)



